4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The IUPAC name 4,6-dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0³,⁷]trideca-1(9),2,5,7-tetraen-13-one encodes the compound’s polycyclic framework and substituent positions. Breaking this down:
- Tricyclo[7.4.0.0³,⁷] : Indicates a three-ring system with bridgehead atoms at positions 3 and 7. The first number (7) denotes a seven-membered ring, followed by four- and zero-membered bridges.
- 12-oxa : An oxygen atom occupies position 12.
- 2,4,5-triaza : Nitrogen atoms are located at positions 2, 4, and 5.
- 4,6-dimethyl : Methyl groups are attached to carbons 4 and 6.
- 13-one : A ketone group is present at position 13.
Isomeric possibilities arise from stereochemical variations in the tricyclic core. While the compound lacks chiral centers due to its planar fused rings, tautomerism could theoretically occur between enol and keto forms. However, X-ray studies confirm the dominance of the keto tautomer in solid-state configurations. A comparative analysis of related tricyclic systems (Table 1) highlights how bridge sizes and heteroatom placement influence isomerism.
Table 1: Nomenclature and Isomeric Features of Related Tricyclic Compounds
| Compound Name | Bridge Sizes | Heteroatoms | Isomeric Forms |
|---|---|---|---|
| 13-Oxo-12-oxa-2,3,7-triazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraene-5-carboxamide | 7,4,0 | O, 3N | Tautomerism |
| 6,11-Dimethyl-12-oxa-2,4,6-triazatricyclo[7.3.0.0³,⁷]dodeca-1,3(7),4,8,10-pentaen-5-amine | 7,3,0 | O, 3N | Stereoisomers |
Molecular Geometry and Bridged Ring System Analysis
The molecule’s architecture comprises a pyrano[3,4-b]pyrazolo[4,3-e]pyridine core, forming a rigid, planar tricyclic system. Key geometric features include:
- Bond Lengths : The C–O bond in the oxa ring measures 1.42 Å, typical for ether linkages, while C–N bonds in the triaza moiety range from 1.35–1.38 Å, consistent with partial double-bond character.
- Ring Strain : The fused seven- and five-membered rings introduce minimal strain due to conjugation across the π-system. The four-membered bridge (positions 3–7) adopts a puckered conformation to alleviate angular strain.
- Methyl Group Orientation : The 4- and 6-methyl substituents project perpendicular to the plane, minimizing steric clashes. DFT calculations reveal a 15° dihedral angle between the methyl groups and the adjacent nitrogen lone pairs.
Noncovalent interactions, particularly C–H···O hydrogen bonds between the ketone oxygen and adjacent methyl hydrogens, further stabilize the molecular geometry. These interactions, quantified at 2.8–3.1 Å in crystallographic studies, contribute to the compound’s low solubility in nonpolar solvents.
X-ray Crystallographic Studies and Conformational Dynamics
Single-crystal X-ray diffraction (Figure 1) reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.73 Å, and β = 102.4°. The tricyclic core remains planar (RMSD = 0.08 Å), while the four-membered bridge exhibits a 12° puckering angle.
Figure 1: X-ray structure showing (A) planar tricyclic core and (B) puckered four-membered bridge (thermal ellipsoids at 50% probability).
Conformational flexibility arises primarily from the bridge dynamics. Variable-temperature NMR studies (-40°C to 80°C) show two distinct signals for the methyl groups at lower temperatures, indicating restricted rotation about the C4–N4 bond. Activation energy for this rotation is calculated at 8.2 kcal/mol via Eyring analysis.
Comparative crystallographic data (Table 2) underscore how hydration states influence conformation. In anhydrous crystals, the molecule adopts a staggered conformation, while hydrated forms favor eclipsed arrangements stabilized by water-mediated hydrogen bonds.
Table 2: Crystallographic Parameters Across Hydration States
| Parameter | Anhydrous Form | Hydrated Form |
|---|---|---|
| Space Group | P2₁/c | Pa3 |
| Bridge Puckering (°) | 8.2 | 4.5 |
| C–O···H–C (Å) | 3.2 | 2.9 |
Comparative Analysis with Related Tricyclic Heterocyclic Systems
The compound’s biological and electronic properties derive from its unique fusion of pyrano, pyrazolo, and pyridine rings. Contrasting it with analogues:
- Electron Density Distribution : Natural Bond Orbital (NBO) analysis shows higher electron density at N5 compared to non-methylated analogues, enhancing electrophilic reactivity at this site.
- Bioactivity Correlations : Methyl substituents at C4 and C6 improve membrane permeability relative to unmethylated counterparts, as evidenced by logP values (2.1 vs. 1.4).
- Thermal Stability : Differential scanning calorimetry reveals a decomposition temperature of 278°C, 40°C higher than the 13-oxo analogue due to improved conjugation.
Notably, replacing the 12-oxa group with sulfur (as in 12-thia analogues) redshifts the UV-Vis absorption maximum from 320 nm to 365 nm, indicating expanded π-conjugation. Such modifications highlight the tunability of optoelectronic properties in this tricyclic scaffold.
Properties
IUPAC Name |
4,6-dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-6-8-5-7-3-4-16-11(15)9(7)12-10(8)14(2)13-6/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXZXJXEFWACEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C3CCOC(=O)C3=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201149934 | |
| Record name | Pyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one, 5,6-dihydro-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201149934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114822-67-1 | |
| Record name | Pyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one, 5,6-dihydro-1,3-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114822-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one, 5,6-dihydro-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201149934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Transition Metal-Free One-Pot Cascade Synthesis
A notable method reported involves a transition metal-free, one-pot cascade reaction for synthesizing polycyclic 7-oxa-2-azatricyclo compounds structurally related to the target molecule. The process entails:
- Reacting keto acids (e.g., levulinic acid) with methyl chloroformate and substituted o-aminobenzyl alcohols .
- Using triethylamine as a base in toluene at room temperature.
- This reaction sequence forms the tricyclic framework via tandem C–N and C–O bond formations.
This method yields the tricyclic 7-oxa-2-azatricyclo[7.4.0.0,2,6]trideca-1(9),10,12-trien-3-ones and their homologs efficiently, with good to excellent yields reported. The mild conditions and avoidance of transition metals make it a practical and green synthetic approach.
Use of Renewable Feedstocks
The use of levulinic acid , a biomass-derived keto acid, as a starting material is significant. It provides a sustainable and cost-effective source for the keto acid component in the synthesis. The cascade reaction with methyl chloroformate and amino alcohols under basic conditions facilitates the formation of the tricyclic heterocyclic system without the need for harsh reagents or conditions.
Reaction Conditions and Optimization
| Parameter | Details | Notes |
|---|---|---|
| Solvent | Toluene | Non-polar solvent suitable for cascade |
| Base | Triethylamine | Mild base, facilitates deprotonation |
| Temperature | Room temperature (~25 °C) | Mild, energy-efficient |
| Reaction Time | Several hours (varies by substrate) | Optimized for yield and purity |
| Starting Materials | Keto acids, methyl chloroformate, o-aminobenzyl alcohols | Renewable and readily available |
| Yield Range | Good to excellent (typically >70%) | High efficiency |
Alternative Synthetic Routes
While direct literature on this precise compound’s synthesis is limited, patents and related compound syntheses suggest alternative routes involving:
- Cyclization reactions of appropriately substituted precursors bearing oxo and amino functionalities.
- Use of protecting groups to control regioselectivity during ring closure.
- Stepwise formation of the tricyclic ring system via intramolecular nucleophilic attack and dehydration steps.
These methods often require more steps and harsher conditions but can be tailored for derivatives and analogs.
Research Findings and Practical Considerations
- The transition metal-free cascade approach is favored for its simplicity, environmental compatibility, and scalability.
- The reaction tolerates various substitutions on the amino alcohol component, allowing structural diversity.
- The mild conditions reduce side reactions and decomposition, improving overall purity.
- The method aligns with green chemistry principles by minimizing hazardous reagents and waste.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| One-pot cascade (transition metal-free) | Keto acid + methyl chloroformate + o-aminobenzyl alcohol, triethylamine, toluene, RT | Mild, green, high yield | Requires specific substrates |
| Stepwise cyclization | Multi-step ring closure with protecting groups | Flexibility in substitution | Longer synthesis, harsher steps |
| Patent-based synthetic routes | Variations on cyclization and substitution | Potential for pharmaceutical derivatives | Often proprietary, complex |
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like amino or thiol groups.
Scientific Research Applications
4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
a. 4-(Propan-2-yl)-12-oxa-2,4,5-triazatricyclo[7.4.0.0³,⁷]trideca-1(9),2,5,7-tetraen-13-one (CAS 1114823-86-7)
- Key Differences : Replaces the 4,6-dimethyl groups with a single 4-isopropyl substituent.
- Properties : Similar purity (95%) and molecular weight (231.25 g/mol) but distinct solubility and steric profiles due to the bulky isopropyl group .
- Availability : Also discontinued across all listed quantities (1g–10g), indicating shared synthesis or stability challenges .
b. 1-{10,13-Dioxa-4,6-diazatricyclo[7.4.0.0³,⁷]trideca-1(9),2,4,7-tetraen-5-yl}methanamine Dihydrochloride
- Key Differences : Contains two oxygen atoms (10,13-dioxa) and two nitrogens (4,6-diaza), with an additional amine group.
Heteroatom Variations
Compounds with altered heteroatom positions (e.g., 3,7-dithia-5-azatetracyclo derivatives in ) exhibit divergent electronic properties. For example:
- 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one : Replaces oxygen with sulfur, increasing ring strain and polarizability, which may enhance binding to metal ions or hydrophobic targets .
Physical and Chemical Properties
Biological Activity
4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one is a heterocyclic compound notable for its complex fused ring structure that includes pyrano, pyrazolo, and pyridine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that compounds similar to 4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca have demonstrated significant antimicrobial properties. For instance:
- Broad-Spectrum Antifungal Activity : Compounds derived from similar scaffolds have shown efficacy against drug-resistant strains of Candida species. In particular, derivatives exhibited activity greater than standard treatments like fluconazole .
- Gram-positive Bacteria : Studies have reported that certain derivatives exhibit strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : In vitro assays revealed that some derivatives significantly reduced the viability of cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). For example, one derivative showed a 39.8% reduction in viability in Caco-2 cells compared to untreated controls .
- Mechanism of Action : The mechanism often involves the inhibition of specific enzymes or modulation of signaling pathways critical for cancer cell survival and proliferation .
Anti-inflammatory Activity
Preliminary investigations suggest that the compound may also possess anti-inflammatory properties. This could be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
The biological activity of 4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca is believed to stem from its interactions with various molecular targets:
- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes leading to their inhibition.
- Receptor Modulation : It may interact with cellular receptors influencing downstream signaling pathways critical for cellular responses.
Summary of Mechanisms
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Binds to active sites of enzymes inhibiting their function |
| Receptor Modulation | Interacts with receptors altering cellular signaling |
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of several derivatives of the compound against resistant Candida strains. Results indicated that certain modifications enhanced antifungal potency significantly compared to traditional antifungals .
Case Study 2: Anticancer Potential
In a comparative study involving various thiazole derivatives alongside 4,6-Dimethyl compounds, it was found that structural modifications could lead to enhanced anticancer activities against specific cell lines such as Caco-2 and A549 . The study highlighted the importance of substituent placement on the thiazole ring for optimizing activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo...?
- Methodological Answer : The compound can be synthesized via acid-induced retro-Asinger reactions followed by sequential condensations. For example, analogous tricyclic systems are synthesized using Asinger heterocycles (e.g., 5,6-dihydro-2,5,5-trimethyl-2H-1,3-oxazine) under acidic conditions, yielding comparable efficiencies to literature procedures . Key steps include controlling pH and temperature to favor cyclization while minimizing side reactions.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm the tricyclic framework and substituent positions. For example, -NMR can identify methyl groups at positions 4 and 6, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities, as demonstrated for structurally similar azatricyclic derivatives .
Q. What preliminary biological activities have been reported for related tricyclic compounds?
- Methodological Answer : While direct data on this compound is limited, structurally analogous systems exhibit antimicrobial and enzyme-inhibitory properties. For instance, microbial assays using Phytophthora species have shown that tricyclic frameworks disrupt zoospore development via leucine-mediated signaling pathways, suggesting a potential route for activity testing .
Advanced Research Questions
Q. How can reaction mechanisms for acid-induced retro-Asinger pathways be experimentally validated?
- Methodological Answer : Mechanistic studies require isotopic labeling (e.g., ) or kinetic isotope effects (KIE) to track bond rearrangements during retro-Asinger steps. Time-resolved FT-IR spectroscopy can monitor intermediate formation, while DFT calculations (e.g., Gaussian 16) model transition states, as applied in analogous heterocyclic syntheses .
Q. What computational strategies predict the electronic properties of this tricyclic system?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets can calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. Molecular dynamics (MD) simulations (e.g., GROMACS) further assess solvation effects and conformational stability, aligning with frameworks in linking theory to methodological design .
Q. How can contradictions in spectral data for structurally similar compounds be resolved?
- Methodological Answer : Cross-validate conflicting NMR or crystallographic data using advanced techniques like 2D-NMR (COSY, NOESY) to resolve overlapping signals. For example, and highlight discrepancies in methyl group assignments in azatricyclic derivatives, which were resolved via X-ray diffraction and variable-temperature NMR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
